molecular formula C12H11NO2S B1490553 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol CAS No. 1341787-80-1

1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol

Cat. No.: B1490553
CAS No.: 1341787-80-1
M. Wt: 233.29 g/mol
InChI Key: MILCALUFTBMYFA-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol is a synthetic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. This compound has garnered significant interest in various scientific research fields, including drug development and organic synthesis.

Preparation Methods

The synthesis of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol involves several steps. One common method includes the reaction of 1-benzothiophene-2-carbonyl chloride with azetidin-3-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

1-(1-Benzothiophene-2-carbonyl)azetidin-3-ol can be compared with other similar compounds, such as:

    1-(1-Benzothiophene-2-carbonyl)pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of an azetidine ring.

    1-(1-Benzothiophene-2-carbonyl)aziridine: This compound features an aziridine ring, which is more strained and reactive compared to the azetidine ring.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-9-6-13(7-9)12(15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCALUFTBMYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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